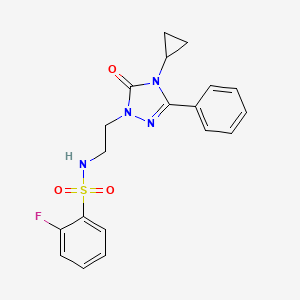

N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3S/c20-16-8-4-5-9-17(16)28(26,27)21-12-13-23-19(25)24(15-10-11-15)18(22-23)14-6-2-1-3-7-14/h1-9,15,21H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVZSJDNBACERP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=CC=CC=C3F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its antibacterial properties and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 412.5 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial effects.

Synthesis and Characterization

The synthesis of triazole derivatives typically involves cyclization reactions that can be tailored to introduce various substituents. For instance, the target compound can be synthesized via a reaction involving 1,2,4-triazole derivatives and sulfonamides. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined using standard broth dilution methods. The results indicated that:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.8 | 15.6 |

| Bacillus cereus | 15.6 | 31.25 |

| Escherichia coli | 15.6 | 31.25 |

| Pseudomonas aeruginosa | 31.25 | 62.5 |

These findings suggest that the compound exhibits stronger antibacterial properties compared to the control antibiotic Oxytetracycline .

The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or disruption of nucleic acid metabolism. The presence of the triazole moiety is crucial for its biological activity as it can interact with essential enzymes in bacteria .

Case Studies

In a comparative study involving several triazole derivatives, this compound showed superior antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. This highlights its potential as a lead compound for developing new antibiotics to combat resistant bacterial infections .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazole rings exhibit significant anticancer properties. Specifically, N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-fluorobenzenesulfonamide has shown promise in inhibiting the growth of various cancer cell lines. For instance:

- In vitro studies demonstrated that the compound effectively inhibits cell proliferation in several cancer types, including glioblastoma and ovarian cancer, showcasing percent growth inhibitions (PGIs) comparable to established chemotherapeutic agents .

Antimicrobial Properties

The triazole scaffold is recognized for its antimicrobial activity against a range of pathogens. This compound has been evaluated for its efficacy against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) that suggest potent antibacterial effects .

Weed Control

This compound has also been explored for its potential as a herbicide. Its structural components allow it to interact with specific biological targets in plants, leading to effective weed management strategies.

Study on Anticancer Properties

A comprehensive study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of similar triazole derivatives. The results indicated that modifications to the triazole structure could enhance anticancer activity significantly. The study involved:

- Synthesis of derivatives : Various derivatives were synthesized and tested.

- Biological assays : In vitro cytotoxicity assays were performed against multiple cancer cell lines.

- Mechanism of action : Investigations into how these compounds induce apoptosis in cancer cells revealed that the triazole ring plays a crucial role in interacting with cellular targets .

Antimicrobial Efficacy Study

Another research effort focused on the antimicrobial properties of triazole-containing compounds. This study reported:

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid and amine derivatives. This reaction is pivotal for modifying bioavailability and toxicity profiles.

| Reaction Conditions | Reagents | Products | References |

|---|---|---|---|

| Aqueous HCl (1M, reflux) | Hydrochloric acid | 2-Fluorobenzenesulfonic acid + 2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethylamine | |

| NaOH (0.5M, 60°C) | Sodium hydroxide | Sodium 2-fluorobenzenesulfonate + corresponding amine |

Key Findings :

-

Acidic hydrolysis proceeds faster but risks decomposition of the triazole ring.

-

Basic conditions preserve the triazole structure but require longer reaction times.

Nucleophilic Substitution at the Fluorine Atom

The electron-withdrawing sulfonamide group activates the fluorine atom on the benzene ring for nucleophilic aromatic substitution (NAS).

| Reaction Conditions | Reagents | Products | References |

|---|---|---|---|

| DMF, 80°C, 12h | Sodium methoxide | 2-Methoxybenzenesulfonamide derivative | |

| THF, rt, 24h | Piperidine | 2-Piperidinobenzenesulfonamide analog |

Mechanistic Insight :

-

The reaction follows a two-step mechanism: (i) formation of a Meisenheimer complex, and (ii) departure of the fluoride ion.

-

Steric hindrance from the triazole moiety slightly reduces substitution rates compared to simpler sulfonamides.

Oxidation and Reduction of the Triazole Ring

The 1,2,4-triazole ring exhibits redox activity, particularly at the N1 and N4 positions.

Oxidation:

| Reaction Conditions | Reagents | Products | References |

|---|---|---|---|

| H₂O₂ (30%), AcOH, 50°C | Hydrogen peroxide | Triazole N-oxide derivative |

Reduction:

| Reaction Conditions | Reagents | Products | References |

|---|---|---|---|

| H₂, Pd/C, MeOH | Hydrogen gas | Partially saturated triazoline intermediate |

Implications :

-

Oxidation enhances hydrogen-bonding capacity, potentially improving target binding.

-

Reduction destabilizes the triazole ring, limiting utility in stable drug formulations.

Coordination with Metal Ions

The sulfonamide and triazole groups act as ligands for transition metals, forming complexes with catalytic or therapeutic applications.

| Metal Ion | Reaction Conditions | Complex Structure | References |

|---|---|---|---|

| Cu(II) | EtOH, rt, 6h | Octahedral geometry with N,S-coordination | |

| Zn(II) | DMSO, 60°C, 3h | Tetrahedral coordination sphere |

Applications :

-

Cu(II) complexes show enhanced antimicrobial activity compared to the parent compound .

-

Zn(II) derivatives exhibit fluorescence properties useful in bioimaging.

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles, though reactivity is moderate due to steric constraints.

| Reaction Conditions | Reagents | Products | References |

|---|---|---|---|

| Acetonitrile, 100°C, 48h | Cu(I) catalyst | Bistriazole hybrid compound |

Challenges :

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1,2,4-triazole derivatives like this compound?

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions of hydrazinecarbothioamides or hydrazides. For example, hydrazinecarbothioamides can be refluxed in basic media (e.g., 8% NaOH) to form triazole-thione intermediates, followed by alkylation with α-halogenated ketones to introduce substituents . Key steps include nucleophilic addition, tautomerization, and purification via recrystallization (e.g., CHCl₃/petroleum ether).

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is followed by structure solution using direct methods (e.g., SHELXS) and refinement via SHELXL, which handles anisotropic displacement parameters and twinning . WinGX provides a user-friendly interface for data processing and visualization (e.g., ORTEP diagrams) .

Q. Which spectroscopic techniques are critical for characterizing the fluorobenzenesulfonamide moiety?

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1660–1680 cm⁻¹, S=O at ~1150–1250 cm⁻¹). Absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomers .

- NMR spectroscopy : ¹⁹F NMR detects fluorine environments, while ¹H/¹³C NMR resolves substituent connectivity (e.g., cyclopropyl CH₂ groups at δ ~1.0–2.0 ppm) .

- MS spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can tautomerism in the 1,2,4-triazole core impact structural and activity data interpretation?

The triazole-thione/thiol tautomeric equilibrium (e.g., 4H-1,2,4-triazole-3-thione vs. 2H-1,2,4-triazole-3-thiol) alters electronic properties and binding affinity. IR and NMR are critical: absence of νS-H and presence of νC=S (~1240–1255 cm⁻¹) confirm the thione form, while NH signals (~3278–3414 cm⁻¹) rule out thiol tautomers . Computational methods (DFT) can predict dominant tautomers in solution .

Q. What strategies are effective in resolving contradictions between crystallographic and spectroscopic data?

Discrepancies may arise from dynamic processes (e.g., tautomerism, solvent effects). Cross-validate using:

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent variation : Replace the cyclopropyl group with other strained rings (e.g., aziridine) to test steric effects.

- Sulfonamide modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

- Triazole alkylation : Use 2-bromo-4′-fluoroacetophenone to diversify the ethyl linker . Assays should include enzyme inhibition (e.g., Pfmrk kinase) and cell permeability studies (e.g., Caco-2 models) .

Q. What computational tools are recommended for modeling intermolecular interactions in crystallographic packing?

- Mercury (CCDC) : Analyzes hydrogen bonds (e.g., N–H···O=S) and π-π stacking.

- PLATON : Calculates void spaces and solvent-accessible volumes .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., F···H interactions) .

Methodological Guidance

Key Synthesis Protocol (Adapted from ):

Reflux hydrazinecarbothioamide (3 mmol) in 8% NaOH (45 mL, 5 h).

Acidify filtrate to pH ~5 with 1% HCl, isolate precipitate, and recrystallize (CHCl₃/petroleum ether).

Alkylate with 2-bromoacetophenone in basic media to introduce ethyl-fluorobenzenesulfonamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.